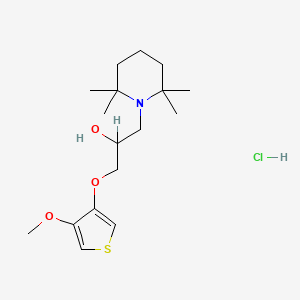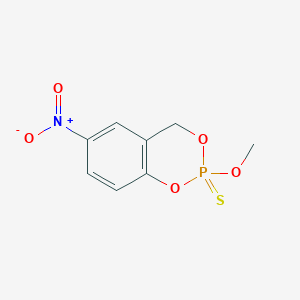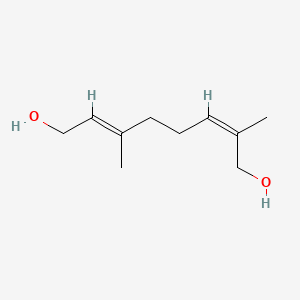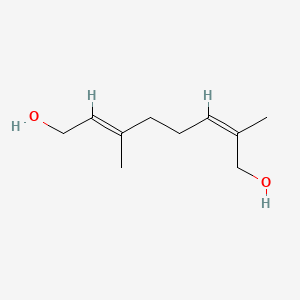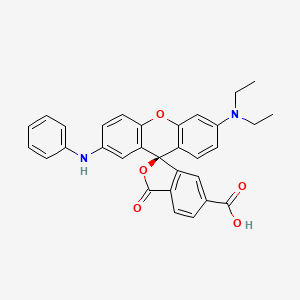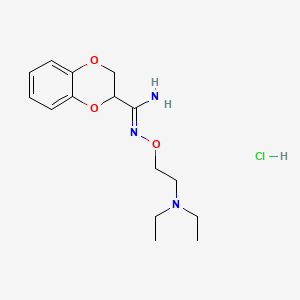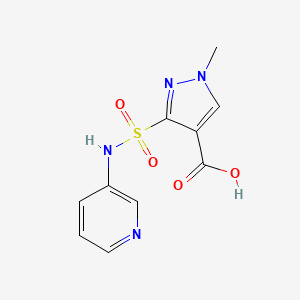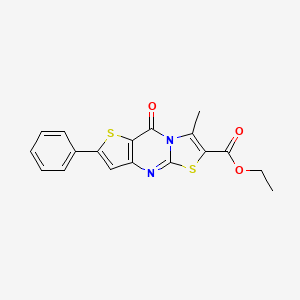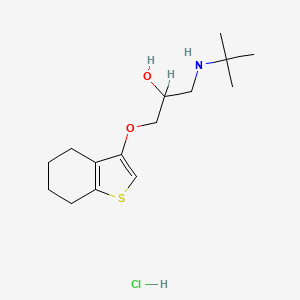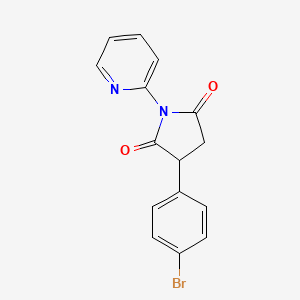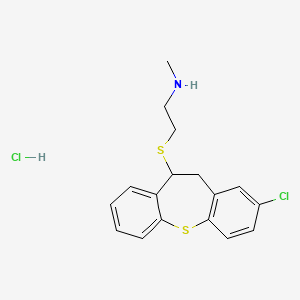
(+-)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a dibenzo(b,f)thiepin ring system, which is a sulfur-containing heterocycle, and a chloro substituent. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride typically involves the reaction of 2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-thiol with N-methyl-2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydro derivative.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chloro substituent can result in various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of (±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-4-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)piperidine hydrochloride: This compound shares a similar dibenzo(b,f)thiepin ring system but differs in the presence of a piperidine ring instead of an ethylamine group.
2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthioalkanoic acids: These compounds have a similar core structure but differ in the presence of alkanoic acid groups.
Uniqueness
(±)-N-Methyl-2-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ylthio)ethylamine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and stability. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
124645-21-2 |
|---|---|
Fórmula molecular |
C17H19Cl2NS2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C17H18ClNS2.ClH/c1-19-8-9-20-17-11-12-10-13(18)6-7-15(12)21-16-5-3-2-4-14(16)17;/h2-7,10,17,19H,8-9,11H2,1H3;1H |
Clave InChI |
KLVDVWANSGYJPB-UHFFFAOYSA-N |
SMILES canónico |
CNCCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


